6'-Chloro-5-methyl-[2,3']bipyridinyl
Description
Properties
IUPAC Name |
2-chloro-5-(5-methylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-2-4-10(13-6-8)9-3-5-11(12)14-7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQNJXNZWJXCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-5-methyl-[2,3’]bipyridinyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Methylation: The methyl group at the 5 position is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Coupling Reaction: The two pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a boronic acid derivative and a halogenated pyridine.
Industrial Production Methods
In an industrial setting, the production of 6’-Chloro-5-methyl-[2,3’]bipyridinyl may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6’-Chloro-5-methyl-[2,3’]bipyridinyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
6’-Chloro-5-methyl-[2,3’]bipyridinyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 6’-Chloro-5-methyl-[2,3’]bipyridinyl depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine and methyl groups can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6'-Chloro-5-methyl-[2,3']bipyridinyl
- Synonyms: SCHEMBL1642418, ZINC45028452, AKOS016017043
- CAS Registry Number : 1187168-72-4
- Molecular Formula : C₁₁H₈ClN₂
Pharmacological Relevance :
This compound, referred to as Compound A in patent literature, is a selective cyclooxygenase-2 (COX-2) inhibitor with applications in treating inflammation, pain, and fever. It exists in five polymorphic forms (Forms I–V), each with distinct thermal properties and crystallinity .
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Key Observations :
- Etoricoxib shares the bipyridinyl backbone but includes a methanesulfonylphenyl group , enhancing COX-2 selectivity and pharmacokinetic stability .
- Rofecoxib (withdrawn due to cardiovascular risks) features a furanone ring instead of a pyridine, altering its metabolic pathway .
- The tetrahydro derivative (CAS 1352495-02-3) introduces a saturated ring, likely reducing aromatic interactions critical for COX-2 binding .
This compound :
- Synthesized via a patented process involving isopropyl acetate and controlled thermal cycling (50–65°C heating, 10–20°C cooling) to yield Form V , the most stable polymorph .
- Polymorph Stability : Form V exhibits the highest melting point (134.5°C) and crystallinity (84.8% purity), outperforming Forms I–IV in thermal stability .
Key Findings :
Commercial and Research Status
- Market Availability : this compound has 5 commercial suppliers , reflecting industrial demand .
Biological Activity
6'-Chloro-5-methyl-[2,3']bipyridinyl, also known as Etoricoxib, is a compound of significant interest in pharmacology due to its selective inhibition of cyclooxygenase-2 (COX-2). This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H15ClN2O2S
- CAS Number : 202409-33-4
- IUPAC Name : 5-chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine
Etoricoxib selectively inhibits COX-2, an enzyme responsible for the synthesis of prostaglandins involved in inflammation and pain. By blocking COX-2, Etoricoxib reduces the production of these inflammatory mediators without significantly affecting COX-1, which protects the gastric mucosa and maintains renal function. This selectivity contributes to its therapeutic efficacy and reduced gastrointestinal side effects compared to non-selective NSAIDs.
Biological Activity and Therapeutic Applications
Etoricoxib has been studied for various therapeutic applications:
- Anti-inflammatory Effects : It is primarily used to manage pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and acute pain conditions.
- Analgesic Properties : Clinical trials have demonstrated its effectiveness in reducing pain intensity in postoperative settings and chronic pain conditions.
- Antipyretic Activity : While not primarily an antipyretic, its role in reducing inflammation indirectly contributes to lowering fever.
Clinical Trials
Several clinical studies have evaluated the efficacy and safety of Etoricoxib:
- Study 1 : A randomized controlled trial involving patients with osteoarthritis showed that Etoricoxib significantly reduced pain scores compared to placebo over a 12-week period (p < 0.001) .
- Study 2 : A meta-analysis of randomized trials indicated that Etoricoxib is associated with a lower incidence of gastrointestinal adverse effects compared to traditional NSAIDs .
Case Studies
- Case Study on Postoperative Pain Management :
- Long-term Use in Arthritis Patients :
Comparative Analysis
The following table summarizes the pharmacological properties and biological activities of Etoricoxib compared to other COX inhibitors:
| Compound | COX Selectivity | Primary Indications | Gastrointestinal Safety |
|---|---|---|---|
| Etoricoxib | COX-2 | Osteoarthritis, Rheumatoid Arthritis | Higher safety profile |
| Ibuprofen | Non-selective | Pain relief, Inflammation | Moderate risk |
| Celecoxib | COX-2 | Osteoarthritis, Acute Pain | Moderate risk |
Q & A
Q. What are the standard synthetic routes for 6'-Chloro-5-methyl-[2,3']bipyridinyl, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically employs cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine precursors. Critical parameters include:
- Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) to mediate aryl-aryl bond formation .
- Temperature control (80–120°C) to balance reaction rate and byproduct suppression.
- Solvent choice (e.g., DMF or THF) to stabilize intermediates and improve solubility.
- Purification via column chromatography or recrystallization to isolate the target compound.
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C5, chloro at C6') through distinct splitting patterns and chemical shifts. For example, methyl protons appear as a singlet at δ 2.4–2.6 ppm .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 235.06) and fragmentation patterns .
- X-ray Crystallography: Resolves spatial arrangement and bond angles, critical for understanding steric effects .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Use PPE (gloves, goggles) to prevent skin/eye contact.
- Avoid ignition sources (P210) and store in a cool, ventilated area .
- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do electronic effects of substituents (chloro, methyl) influence the reactivity of [2,3']bipyridinyl derivatives in cross-coupling reactions?
Methodological Answer: The chloro group at C6' acts as an electron-withdrawing substituent, polarizing the pyridine ring and directing electrophilic substitution to the para position. The methyl group at C5 provides steric hindrance, slowing undesired side reactions. Computational studies (e.g., DFT) can map electron density to predict regioselectivity .
| Substituent Position | Electronic Effect | Impact on Reactivity |
|---|---|---|
| 6'-Cl | Withdrawing | Enhances electrophilic attack at C4' |
| 5-CH₃ | Donating | Steric blocking at adjacent positions |
Q. What strategies mitigate byproduct formation during the synthesis of this compound under varying catalytic conditions?
Methodological Answer:
- Catalyst Optimization: Use Pd catalysts with bulky ligands (e.g., XPhos) to suppress homocoupling byproducts .
- Microwave-Assisted Synthesis: Reduces reaction time and thermal decomposition .
- In Situ Monitoring: HPLC or TLC tracks intermediate stability and guides quenching timing.
Q. How can computational methods predict the regioselectivity of electrophilic substitution reactions in this compound?
Q. What contradictions exist in reported biological activities of structurally similar bipyridinyl compounds, and how can they be resolved?
Methodological Answer: Discrepancies arise from minor structural variations (e.g., substituent position or functional groups). For example:
| Compound | Substituents | Reported Activity |
|---|---|---|
| (6-Chloro-[3,4'-bipyridin]-5-yl)methanol | C6-Cl, C5-CH₂OH | Antifungal |
| 6-Chloro-3-pyridylmethylamine | C6-Cl, C5-NH₂ | Reduced activity due to amine group |
Resolution strategies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
